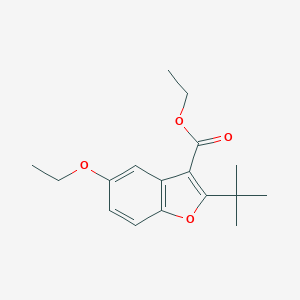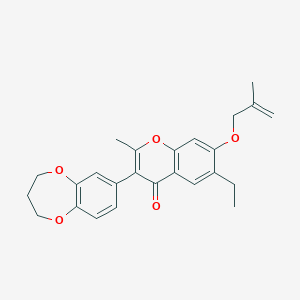
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate” is a complex organic molecule. It contains an adamantyl group, which is a bulky, three-dimensional structure that can impact the compound’s physical and chemical properties . The compound also contains a sulfamoyl group, which is a common functional group in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure. The thiophene ring and the sulfamoyl and carboxylate groups would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The adamantyl group could impart lipophilicity, while the sulfamoyl and carboxylate groups could contribute to its water solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is a compound of interest in various chemical syntheses and studies due to its unique structure and properties. The synthesis and properties of related compounds, including those with adamantyl groups, have been extensively studied to understand their chemical behavior and potential applications in materials science and organic synthesis. For example, the synthesis of monocyclic 5H-1,2-oxathioles, a class of α,β-unsaturated sulfenic acid ester, showcases the potential for creating compounds with unique oxidation potentials and thermolysis products (Ono et al., 2003). Additionally, the study on the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups highlights the incorporation of adamantyl groups into polymers for improving their thermal properties and solubility (Liaw & Liaw, 2001).
Material Science and Polymer Research
Adamantyl-substituted compounds, including those structurally similar to Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate, have found significant interest in material science, particularly in the development of polymers with enhanced properties. Research in this area focuses on the synthesis of polymers with high glass transition temperatures and improved mechanical strength, demonstrating the potential of adamantyl groups in modifying polymer characteristics for specific applications (Matsumoto et al., 1991).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds can provide insights into the potential biochemical pathways that this compound might affect .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can be influenced by their unique structural properties .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties , which can result in a variety of molecular and cellular effects.
Action Environment
The unique structural properties of adamantane derivatives can potentially influence their interaction with the environment .
Propiedades
IUPAC Name |
dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S2/c1-10-14(16(21)25-2)18(27-15(10)17(22)26-3)28(23,24)20-19-7-11-4-12(8-19)6-13(5-11)9-19/h11-13,20H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMASPYRFBPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383633.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383634.png)
![Allyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383636.png)
![prop-2-enyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B383637.png)
![Allyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383640.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one](/img/structure/B383642.png)


![2-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B383645.png)
![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383648.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383649.png)

